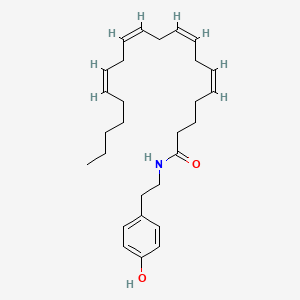
N-arachidonoyl-tyramine
概要
説明
N-arachidonoyl-tyramine is a biologically significant compound belonging to the family of N-acyl amino acids. It is formed by the conjugation of arachidonic acid, a polyunsaturated omega-6 fatty acid, with tyramine, a naturally occurring monoamine derived from the amino acid tyrosine. This compound is part of the broader class of endocannabinoid-related lipids, which play crucial roles in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-arachidonoyl-tyramine typically involves the formation of an amide bond between arachidonic acid and tyramine. This can be achieved through a condensation reaction using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.
化学反応の分析
Types of Reactions
N-arachidonoyl-tyramine can undergo various chemical reactions, including:
Oxidation: The arachidonoyl moiety can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and tyramine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Arachidonic acid and tyramine.
科学的研究の応用
N-arachidonoyl-tyramine has been studied for its potential roles in various scientific fields:
Chemistry: As a model compound for studying amide bond formation and hydrolysis.
Biology: Investigated for its role in cellular signaling and interaction with cannabinoid receptors.
Industry: Potential use in the development of pharmaceuticals targeting the endocannabinoid system.
作用機序
N-arachidonoyl-tyramine exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels . It acts as an agonist for these receptors, modulating various physiological processes such as pain perception, inflammation, and neuroprotection. The compound’s mechanism involves the activation of G-protein coupled receptors, leading to downstream signaling pathways that regulate cellular responses .
類似化合物との比較
Similar Compounds
N-arachidonoyl dopamine: Another N-acyl amino acid with similar endocannabinoid activity.
N-arachidonoyl glycine: Shares structural similarities and interacts with cannabinoid receptors.
N-arachidonoyl taurine: Known for its role in modulating synaptic transmission and interaction with TRPV1 channels.
Uniqueness
N-arachidonoyl-tyramine is unique due to its specific interaction with both cannabinoid receptors and TRPV1 channels, which distinguishes it from other N-acyl amino acids. Its dual activity makes it a promising candidate for therapeutic applications targeting multiple physiological pathways .
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(4-hydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)29-25-24-26-20-22-27(30)23-21-26/h6-7,9-10,12-13,15-16,20-23,30H,2-5,8,11,14,17-19,24-25H2,1H3,(H,29,31)/b7-6-,10-9-,13-12-,16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVMIIWGTVRRX-DOFZRALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















